N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-7(9-10)8-5-4-6(2)11-8/h4-5,10H,3H2,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNMHPLWVLHFCR-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=C(O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=CC=C(O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 1 5 Methylfuran 2 Yl Propylidene Hydroxylamine
Retrosynthetic Analysis and Strategic Disconnection Approaches
A retrosynthetic analysis of the target molecule, N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine, identifies the carbon-nitrogen double bond of the oxime functional group as the most logical point for disconnection. This strategic bond cleavage simplifies the structure into two key synthons: the carbonyl compound 1-(5-methylfuran-2-yl)propan-1-one and hydroxylamine (B1172632). This approach is a classic and highly effective strategy for the synthesis of oximes.
Further disconnection of the ketone precursor, 1-(5-methylfuran-2-yl)propan-1-one, at the bond between the furan (B31954) ring and the carbonyl carbon, points towards a Friedel-Crafts acylation reaction. This involves the electrophilic substitution of an acyl group onto the electron-rich furan ring. The starting materials for this step would therefore be 2-methylfuran (B129897) and a suitable propanoylating agent, such as propionyl chloride or propionic anhydride (B1165640).
Synthesis of the Precursor Ketone: 1-(5-Methylfuran-2-yl)propan-1-one
The preparation of 1-(5-methylfuran-2-yl)propan-1-one is a critical step that relies on the acylation of the furan ring system.
The synthesis of acyl furans is predominantly achieved via the Friedel-Crafts acylation. researchgate.net This reaction involves treating a furan derivative with an acylating agent in the presence of a catalyst. For the synthesis of 1-(5-methylfuran-2-yl)propan-1-one, 2-methylfuran is acylated with an agent like propionic anhydride. The reaction is typically catalyzed by Lewis acids such as aluminum chloride, stannic chloride, or ferric chloride. google.com However, these catalysts often form complexes with the resulting ketone, which can reduce the yield. google.com
An alternative and increasingly popular approach is the use of solid acid catalysts, which can circumvent some of the issues associated with traditional Lewis acids. researchgate.netosti.gov Another innovative pathway is the cross-ketonization of furan derivatives, such as methyl 2-furoate, with carboxylic acids over a metal oxide catalyst like ZrO2. rsc.orgresearchgate.net This method has shown high selectivity for asymmetric ketones and represents a more sustainable route. rsc.orgresearchgate.net The reaction of 2-methylfuran with anhydrides can also be used to produce the desired acylated products. nih.gov
| Method | Acylating Agent | Catalyst | Advantages | Challenges |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Acyl Halides / Anhydrides | AlCl₃, SnCl₄, FeCl₃ | Well-established, versatile | Catalyst complexation, waste generation google.com |
| Heterogeneous Catalysis | Acyl Anhydrides | Zeolites, Heteropoly acids | Catalyst reusability, milder conditions researchgate.netrsc.org | Catalyst deactivation rsc.org |
| Cross-Ketonization | Carboxylic Acids | ZrO₂ | High selectivity, uses renewable feedstocks rsc.orgresearchgate.net | Requires higher temperatures rsc.org |
Recent research has focused on developing more environmentally friendly and efficient methods for furan acylation. A significant advancement is the replacement of conventional homogeneous Lewis acid catalysts with solid, reusable catalysts. rsc.org For instance, chromium-exchanged dodecatungstophosphoric acid supported on K-10 clay has been shown to be highly effective for the acylation of furan with acetic anhydride, achieving high conversion and selectivity. researchgate.net
The use of continuous-flow reactor systems combined with response surface methodology (RSM) for optimization has also been explored. rsc.org This approach allows for precise control over reaction parameters such as temperature, molar ratio of reactants, and catalyst loading, leading to improved yields of the desired 2-acylfuran. rsc.org These modern methodologies not only enhance the efficiency of the synthesis but also align with the principles of green chemistry by minimizing waste and facilitating catalyst recycling. researchgate.netrsc.org
Oxime Formation Reaction: this compound
The final step in the synthesis is the conversion of the precursor ketone to the target oxime through a condensation reaction with hydroxylamine.
The formation of an oxime from a ketone and hydroxylamine is a classic example of a nucleophilic addition-elimination reaction. quora.com The mechanism proceeds in two main stages. ic.ac.uk First, the nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of 1-(5-methylfuran-2-yl)propan-1-one. ic.ac.uk This addition step leads to the formation of a neutral tetrahedral intermediate known as a carbinolamine.
The efficiency of oxime formation can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants. researchgate.net Oximes are commonly prepared using hydroxylamine hydrochloride, which requires the presence of a base to liberate the free hydroxylamine nucleophile. researchgate.netnih.govorientjchem.org Various bases, such as potassium carbonate or bismuth(III) oxide, have been effectively used. researchgate.netnih.gov
Recent advancements have focused on developing more convenient and environmentally benign procedures. For example, "grindstone chemistry," a solventless method involving grinding the reactants together at room temperature, has been shown to produce oximes in excellent yields with short reaction times. nih.gov This method is catalyzed by commercially available and non-toxic Bi2O3 and minimizes waste. nih.gov The choice of solvent can also be critical, with studies showing that methanol (B129727) can be an effective medium when using potassium carbonate as the base. researchgate.net
Oximes derived from unsymmetrical ketones can exist as a mixture of (E) and (Z) geometric isomers. The stereoselectivity of the oximation can be influenced by the reaction conditions and the steric hindrance around the carbonyl group. While some methods report high stereoselectivity, the formation of this compound may potentially yield a mixture of isomers. researchgate.net
| Reactants | Catalyst/Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Ketone, NH₂OH·HCl | Bi₂O₃ | Solvent-free | Grinding, Room Temp. | Excellent | nih.gov |
| Ketone, NH₂OH·HCl | K₂CO₃ | Methanol | Room Temp. | Good to Excellent | researchgate.net |
| Ketone, NH₂OH·HCl | Oxalic Acid | Acetonitrile (B52724) | Reflux | Excellent (90-95%) | orientjchem.org |
Optimization of Reaction Conditions for Stereoselectivity and Yield
Solvent Effects on Oxime Configuration (E/Z Isomerism)
The formation of the C=N double bond in this compound results in the potential for geometric isomerism, leading to E and Z configurations. The ratio of these isomers can be significantly influenced by the solvent used during the synthesis and subsequent workup, owing to differences in solvation of the transition states and the stabilization of the final products.
The stereochemical outcome of the oximation reaction is often under thermodynamic control, and the final E/Z ratio can be altered by equilibration in different solvent environments. Generally, polar protic solvents can influence the isomer ratio through hydrogen bonding with the hydroxyl group of the oxime and the nitrogen atom. A study on analogous five-membered heterocyclic ketoximes, such as 2-acetylfuran (B1664036) oxime, has shown that the nature of the heterocycle itself directs a preferential isomeric form, with 2-acetylfuran oxime predominantly existing as the E-isomer. researchgate.net This preference is attributed to the electronic and steric interactions between the furan ring and the oxime functionality.
For this compound, the polarity and hydrogen-bonding capability of the solvent are key factors. In non-polar solvents, the formation of the thermodynamically more stable isomer is generally favored, which is often the E isomer due to reduced steric hindrance between the furan ring and the hydroxyl group. In contrast, polar protic solvents can stabilize both isomers through hydrogen bonding, potentially leading to different isomeric ratios. The table below illustrates the hypothetical influence of various solvents on the E/Z isomer ratio of this compound based on established principles for similar ketoximes.
Solvent Effects on E/Z Isomer Ratio
| Solvent | Dielectric Constant (ε) | Solvent Type | Observed E/Z Ratio (Hypothetical) |
|---|---|---|---|
| Hexane | 1.89 | Non-polar | 90:10 |
| Toluene | 2.38 | Non-polar | 85:15 |
| Dichloromethane | 8.93 | Polar Aprotic | 75:25 |
| Acetone | 20.7 | Polar Aprotic | 70:30 |
| Ethanol | 24.5 | Polar Protic | 60:40 |
| Water | 80.1 | Polar Protic | 55:45 |
Catalytic Approaches to Enhance Reaction Efficiency
To improve the rate and yield of the oximation reaction for producing this compound, various catalytic approaches can be employed. The standard reaction often requires stoichiometric amounts of a base to neutralize the acid released from hydroxylamine salts. Catalytic methods can offer milder conditions and greater efficiency.
Acid Catalysis: The condensation reaction is typically accelerated in a weakly acidic medium. The acid protonates the carbonyl oxygen of the ketone, increasing its electrophilicity and making it more susceptible to nucleophilic attack by hydroxylamine. However, strong acidic conditions must be avoided as they can lead to the degradation of the furan ring or fully protonate the hydroxylamine, rendering it non-nucleophilic. Suitable acid catalysts include acetic acid or pyridinium (B92312) p-toluenesulfonate (PPTS).
Base Catalysis: While a stoichiometric amount of base is often used with hydroxylamine hydrochloride, catalytic amounts of a base can be effective when starting with free hydroxylamine. Bases facilitate the deprotonation of the hydroxylammonium ion, increasing the concentration of the active nucleophile. Organic bases like pyridine (B92270) or triethylamine (B128534) are commonly used.
Heterogeneous Catalysis: The use of solid catalysts simplifies product purification and catalyst recovery. Acidic zeolites or ion-exchange resins can catalyze the reaction under mild conditions. For instance, titanosilicate catalysts have been shown to be effective in the ammoximation of furfural (B47365), a related furan derivative, suggesting their potential applicability in the synthesis of furan ketoximes. researchgate.net
The following table summarizes potential catalytic systems for the synthesis of this compound.
Catalytic Systems for Oximation
| Catalyst System | Catalyst Type | Typical Reaction Conditions | Potential Advantages |
|---|---|---|---|
| Acetic Acid (cat.) in Ethanol | Homogeneous Acid | Reflux, 2-4 hours | Mild conditions, readily available. |
| Pyridine (cat.) in Methanol | Homogeneous Base | Room Temperature, 6-12 hours | Good for sensitive substrates. |
| Amberlyst-15 | Heterogeneous Acid | 60 °C, 4-8 hours | Easy catalyst removal, reusable. |
| Titanosilicate (e.g., TS-1) | Heterogeneous | Aqueous H₂O₂, NH₃, 80 °C | Clean synthesis, high selectivity. researchgate.net |
Alternative Synthetic Routes and Methodological Comparisons
Beyond the conventional condensation reaction, modern synthetic methodologies offer alternative pathways to this compound and related furan-oxime scaffolds. These routes focus on enzymatic catalysis, advanced coupling reactions, and process intensification through continuous flow systems.
Exploration of Chemo-enzymatic Synthesis
Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions. For the synthesis of this compound, an enzymatic step could be envisioned for either the formation of the ketone precursor or the oxime itself. While direct enzymatic oximation is not common, lipases have been used in the synthesis of oxime esters from existing oximes. researchgate.net
A plausible chemo-enzymatic route could involve the enzymatic resolution of a racemic precursor or the enzymatic synthesis of the furan core. For instance, enzymes could be used to produce 5-methyl-2-furoic acid from biomass-derived furfural, which is then converted chemically to the target ketone and subsequently the oxime. rsc.org This approach leverages the sustainability of biocatalysis for producing key intermediates. Another approach could involve a transaminase enzyme for the asymmetric synthesis of a chiral amine precursor, which could then be converted to the oxime, although this is a more circuitous route.
Application of Modern Coupling Reactions for Furan-Oxime Scaffolds
Modern transition-metal-catalyzed coupling reactions are powerful tools for constructing the 1-(5-methylfuran-2-yl)propan-1-one precursor. The furan ring can be synthesized through various metal-catalyzed cyclization or cross-coupling reactions. hud.ac.uk For example, a palladium- or copper-catalyzed coupling reaction could be used to introduce the propionyl group onto a pre-formed 5-methylfuran ring.
One potential route is the Friedel-Crafts acylation of 2-methylfuran with propionyl chloride or propionic anhydride, often catalyzed by a Lewis acid. However, this can sometimes lead to regioselectivity issues and polymerization of the furan. A more controlled approach would involve a cross-coupling reaction. For instance, 5-methyl-2-furylboronic acid could be coupled with a propanoyl electrophile under Suzuki coupling conditions, or a 2-halo-5-methylfuran could be subjected to a Stille coupling with a propanoylstannane. These methods offer high yields and functional group tolerance. organic-chemistry.org Once the ketone precursor is synthesized, it can be converted to the oxime via the standard condensation reaction.
Continuous Flow Synthesis Development
Continuous flow chemistry offers significant advantages over batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scale-up. The synthesis of oximes is well-suited for translation to a continuous flow process.
A potential continuous flow setup for the synthesis of this compound would involve pumping a solution of the ketone, 1-(5-methylfuran-2-yl)propan-1-one, and a solution of hydroxylamine hydrochloride and a base through separate inlet streams. These streams would converge in a T-mixer and then enter a heated packed-bed or coil reactor. The residence time in the reactor can be precisely controlled to maximize conversion while minimizing byproduct formation. The product stream emerging from the reactor could then be directed to an in-line purification module, such as liquid-liquid extraction or crystallization, to isolate the desired oxime. This approach would allow for a safer, more efficient, and scalable production of the target compound.
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-Resolution ¹H and ¹³C NMR Investigations
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional techniques.
¹H NMR Spectroscopy: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment (chemical shift, δ), the number of neighboring protons (spin-spin splitting or multiplicity), and the number of protons of each type (integration). For N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine, one would expect to observe distinct signals for the protons on the furan (B31954) ring, the methyl group attached to the furan, the propylidene chain, and the hydroxylamine (B1172632) group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show the number of chemically non-equivalent carbon atoms. Key signals would include those for the furan ring carbons, the methyl carbon, the carbons of the propylidene group (including the C=N imine carbon), and would confirm the total number of carbon atoms in the molecule.
Anticipated NMR Data: While experimental data is not available, a predicted ¹³C NMR spectrum suggests the presence of eight distinct carbon signals. The chemical shifts would be influenced by the electronegativity of the oxygen and nitrogen atoms and the aromaticity of the furan ring.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other. It would be instrumental in confirming the connectivity within the propylidene chain and the substitution pattern on the furan ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). This is vital for connecting the different fragments of the molecule, for example, linking the propylidene side chain to the furan ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This technique is particularly useful for determining the stereochemistry, such as the (E/Z) configuration of the C=N double bond in the hydroxylamine.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of the molecular mass, which allows for the determination of the elemental formula. For this compound (C₈H₁₁NO₂), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Structural Information
In MS/MS, ions of a specific mass-to-charge ratio are selected and fragmented. The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation pattern of this compound would likely involve characteristic losses of the hydroxyl group, cleavage of the propylidene chain, and fragmentation of the furan ring. Analysis of these fragments would help to confirm the connectivity of the different parts of the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxylamine, the C=N stretch of the imine, C-H stretches of the alkyl and aromatic groups, and vibrations associated with the furan ring (C-O-C stretch).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=N and C=C bonds of the furan ring would likely give rise to strong Raman signals.
Expected Vibrational Frequencies: Based on known data for similar compounds, the following characteristic peaks could be anticipated:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹
C-H stretch (furan): Around 3100 cm⁻¹
C-H stretch (alkyl): Around 2850-3000 cm⁻¹
C=N stretch: Around 1640-1690 cm⁻¹
C=C stretch (furan): Around 1500-1600 cm⁻¹
C-O stretch (furan): Around 1000-1300 cm⁻¹
Characteristic Furan Ring Vibrations
The 5-methylfuran-2-yl moiety exhibits several characteristic vibrational frequencies that confirm its presence and substitution pattern. Theoretical and experimental studies on furan and its methylated derivatives provide a basis for assigning these vibrations. globalresearchonline.netudayton.edu The key vibrational modes associated with the furan ring are summarized below.
C-H Stretching: The aromatic C-H stretching vibrations of the furan ring typically appear at frequencies above 3000 cm⁻¹. For instance, in furfural (B47365), a related compound, this vibration is observed around 3134 cm⁻¹. researchgate.net For 2-methylfuran (B129897), asymmetric and symmetric C-H stretching vibrations are calculated to be in the range of 3239-3276 cm⁻¹. globalresearchonline.net
C=C Stretching: The double bond stretching vibrations within the furan ring are characteristic and usually appear in the 1400-1600 cm⁻¹ region. globalresearchonline.net In furfural, a C=C stretching of the furan ring is noted at 1465 cm⁻¹, while other studies identify it near 1512 cm⁻¹. researchgate.netresearchgate.net
Ring Stretching/Breathing: The symmetric and asymmetric stretching vibrations of the entire furan ring, often referred to as ring breathing modes, occur in the fingerprint region. These vibrations, involving coupled C-C and C-O-C motions, are typically found between 1000 and 1400 cm⁻¹. globalresearchonline.net For methyl-substituted furans, symmetrical ring stretching vibrations have been assigned to frequencies around 1014-1020 cm⁻¹. udayton.edu
C-O Stretching: The stretching vibrations of the C-O single bonds within the furan ring are also prominent, with bands often observed in the 1000-1300 cm⁻¹ range. researchgate.net
C-H Bending: Out-of-plane and in-plane C-H bending vibrations provide further structural information and appear at lower frequencies, typically below 1000 cm⁻¹. For example, C-H out-of-plane bending peaks for furfural are seen at 928, 884, and 755 cm⁻¹. researchgate.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3280 | globalresearchonline.netresearchgate.net |
| C=C Stretch | 1450 - 1520 | globalresearchonline.netresearchgate.netresearchgate.net |
| Ring C-C/C-O Stretch | 1010 - 1420 | globalresearchonline.netudayton.edu |
| C-H Out-of-Plane Bend | 750 - 930 | researchgate.net |
Oxime N-O and C=N Stretching Frequencies
The oxime functional group (-C=N-OH) is characterized by distinct stretching frequencies for its carbon-nitrogen double bond and nitrogen-oxygen single bond.
C=N Stretching: The C=N stretching vibration in oximes typically gives rise to a moderate to weak absorption band in the infrared spectrum. This band is generally observed in the range of 1620 to 1680 cm⁻¹. msu.educdnsciencepub.com For many simple oximes, this peak appears at approximately 1640 cm⁻¹. cdnsciencepub.comresearchgate.net Its exact position can be influenced by conjugation and the electronegativity of substituents.
N-O Stretching: The N-O single bond stretching vibration is found at a lower frequency, typically in the 930-960 cm⁻¹ range. msu.edu This band is a key indicator for the presence of the oxime or hydroxylamine functionality. cdnsciencepub.com
O-H Stretching: The hydroxyl group of the oxime exhibits a broad O-H stretching band in the region of 3100-3600 cm⁻¹. The broadness and position of this band are highly dependent on the degree of intermolecular hydrogen bonding in the sample. msu.educdnsciencepub.com In solid-state spectra of oximes, this associated O-H stretching frequency is often observed near 3100-3300 cm⁻¹. cdnsciencepub.com
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretch (Hydrogen Bonded) | 3100 - 3600 (broad) | msu.educdnsciencepub.com |
| C=N Stretch | 1620 - 1680 | msu.educdnsciencepub.comresearchgate.net |
| N-O Stretch | 915 - 960 | msu.educdnsciencepub.com |
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds containing the 5-methylfuran-2-yl moiety or the oxime group allows for a robust prediction of its solid-state characteristics. researchgate.netnih.gov
Analysis of Molecular Conformation and Crystal Packing
The molecular conformation is expected to be largely influenced by the planar furan ring and the sp² hybridized C=N bond. Studies on similar structures, such as N′-[(E)-(5-methylfuran-2-yl)methylidene]formohydrazide, show that the entire molecule tends to be nearly planar. nih.gov
Intermolecular Interactions (e.g., Hydrogen Bonding)
The solid-state structure is stabilized by a network of intermolecular interactions, with hydrogen bonding playing a primary role.
O-H···N Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bond between the hydroxyl group of one oxime and the nitrogen atom of a neighboring molecule. This interaction is a classic feature of oximes and is responsible for the formation of the stable dimers discussed above. researchgate.net
C-H···O and C-H···π Interactions: Weaker interactions also contribute significantly to the crystal's stability. These include C-H···O hydrogen bonds, where hydrogen atoms from the furan ring or alkyl groups can interact with the oxygen atoms of the furan ring or the oxime group of adjacent molecules. nih.govnih.gov Furthermore, C-H···π interactions, involving the aromatic π-system of the furan ring, are also plausible. nih.govum.ac.ir
π-π Stacking: Depending on the packing arrangement, π-π stacking interactions between the furan rings of adjacent molecules may also occur, further stabilizing the crystal lattice. nih.govum.ac.ir These interactions are common in aromatic systems and contribute to the cohesive energy of the crystal.
Theoretical and Computational Investigations of N 1 5 Methylfuran 2 Yl Propylidene Hydroxylamine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, providing a detailed picture of the molecule's nature.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the optimized molecular geometry and electronic properties of the ground state. For organic molecules containing heteroatoms, such as N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine, hybrid functionals like B3LYP or range-separated functionals like CAM-B3LYP are often employed with Pople-style basis sets (e.g., 6-311++G(d,p)) to accurately model electron correlation and dispersion forces. nih.govresearchgate.netolemiss.edu
These calculations yield crucial data points that describe the molecule's stability and electronic character. Key properties investigated include bond lengths, bond angles, dihedral angles, and the distribution of electron density, which can be quantified through atomic charges (e.g., Mulliken, NBO). Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.
Table 1: Illustrative DFT-Calculated Ground State Properties for this compound (E-isomer) This table presents typical data obtained from DFT calculations and is for illustrative purposes.
| Parameter | Calculated Value | Description |
|---|---|---|
| Total Energy | -554.9 Hartree | The total electronic energy of the optimized geometry. |
| Dipole Moment | 2.15 Debye | A measure of the molecule's overall polarity. |
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -0.9 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.9 eV | Energy difference indicating chemical stability. |
| C=N Bond Length | 1.29 Å | The length of the oxime double bond. |
| N-O Bond Length | 1.38 Å | The length of the hydroxylamine (B1172632) single bond. |
| ∠(C-C=N) | 121.5° | The bond angle around the imine carbon. |
Conformation Analysis and Isomeric Stability (E/Z Isomers)
The presence of the C=N double bond in the oxime group of this compound gives rise to geometric isomerism. The two possible isomers are designated as E (entgegen) and Z (zusammen), based on the orientation of the hydroxyl group relative to the higher-priority substituent on the carbon atom (the 5-methylfuran-2-yl group).
Computational methods can be used to determine the relative thermodynamic stability of these isomers. By optimizing the geometry of both the E and Z forms and calculating their total electronic energies, the difference in Gibbs free energy (ΔG) can be determined. Typically, one isomer is found to be more stable (lower in energy) than the other, which often corresponds to the major isomer observed experimentally. nih.gov For oximes, the relative stability can be influenced by steric hindrance and the potential for intramolecular hydrogen bonding. nih.gov
Conformational analysis also involves exploring rotations around single bonds, such as the bond between the furan (B31954) ring and the imine carbon, to identify the lowest energy conformers. Potential energy surface scans are performed by systematically rotating a specific dihedral angle and calculating the energy at each step, allowing for the identification of rotational barriers. olemiss.educwu.edu
Table 2: Example of Calculated Relative Stability of E/Z Isomers This table illustrates how computational results are used to compare isomer stability. The values are hypothetical.
| Isomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (298 K) |
|---|---|---|---|
| E-isomer | 0.00 | 0.00 | 92% |
Reactivity Predictions and Transition State Analysis
Computational chemistry is a powerful tool for predicting how and why chemical reactions occur. By modeling reaction pathways, it is possible to understand the kinetics and thermodynamics that govern the transformation of this compound.
The reactivity of oximes and furan rings can be modeled to predict their behavior in various chemical reactions. For instance, the hydrolysis of the oxime back to a ketone, the Beckmann rearrangement, or cycloaddition reactions can be computationally investigated. Such studies involve locating the transition state (TS) for each step of a proposed reaction mechanism. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed.
The activation energy (ΔG‡) is calculated as the energy difference between the reactants and the transition state. nih.govresearchgate.net A lower activation energy implies a faster reaction rate. This methodology allows for the comparison of different potential reaction pathways to determine the most favorable one. Recent studies have also used computational models based on frontier orbital energies to predict whether photocatalyzed reactions between oximes and other molecules will occur, providing a rapid screening tool for synthesis development. mit.edu
Many chemical reactions can yield multiple products. Computational modeling is invaluable for predicting regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (which stereoisomer is preferentially formed). For this compound, this could apply to reactions involving the furan ring, such as electrophilic substitution.
By calculating the activation energies for an electrophile attacking different positions of the furan ring, one can predict the most likely site of reaction. The position leading to the most stable intermediate or requiring the lowest activation energy will be the favored product. Similarly, in reactions that create new chiral centers, the transition states leading to different stereoisomers can be modeled to predict which product will be formed in excess.
Spectroscopic Property Simulations
Quantum chemical calculations can simulate various types of spectra, which is crucial for interpreting experimental data and confirming molecular structures.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra to aid in signal assignment and confirm the E/Z configuration of the oxime. researchgate.net
Vibrational Spectroscopy: The vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. This allows for the identification of characteristic vibrational modes, such as the C=N and N-O stretching frequencies, and helps in understanding the molecule's vibrational dynamics.
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum. This helps in understanding the electronic structure and identifying the molecular orbitals involved in the principal electronic transitions.
Table 3: Illustrative Comparison of Simulated and Experimental Spectroscopic Data This table shows how simulated data is benchmarked against experimental results for structure validation. Data is hypothetical.
| Spectroscopic Data | Simulated Value | Experimental Value |
|---|---|---|
| ¹H NMR Shift (OH proton, E-isomer) | 10.8 ppm | 10.6 ppm |
| ¹³C NMR Shift (C=N carbon, E-isomer) | 155.4 ppm | 154.9 ppm |
| IR Frequency (C=N stretch) | 1655 cm⁻¹ | 1660 cm⁻¹ |
Theoretical NMR Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a standard tool for structure elucidation and verification. rsc.orgivanmr.com Density Functional Theory (DFT) is the most common approach for these calculations, often yielding results that are in excellent agreement with experimental data. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within the DFT framework to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts (δ) relative to a reference standard like tetramethylsilane (TMS). globalresearchonline.netnih.gov
For this compound, calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov The process involves first optimizing the molecule's geometry to find its lowest energy conformation. Subsequently, the GIAO calculations are performed on this optimized structure. nih.gov It is also crucial to consider the potential for different stereoisomers (E/Z) of the oxime group, as the orientation of the hydroxyl group significantly influences the chemical shifts of nearby nuclei. Theoretical calculations would ideally be performed for both isomers to predict their distinct spectral signatures.
The predicted ¹H and ¹³C NMR chemical shifts for the most stable isomer of this compound are expected to fall within specific ranges characteristic of its functional groups. The protons on the furan ring, the methyl and propyl groups, and the hydroxyl group of the oxime will each have distinct predicted chemical shifts. Similarly, the carbon atoms of the furan ring, the propyl chain, the methyl group, and the C=N imine carbon will exhibit characteristic ¹³C chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on computational studies of analogous compounds. Actual experimental values may vary.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Atom Type | Predicted ¹³C Chemical Shift (ppm) |
| Furan-H | 6.0 - 7.5 | Furan C-O | 140 - 155 |
| CH₃ (furan) | 2.2 - 2.5 | Furan C-H | 105 - 125 |
| CH₂ (propyl) | 2.5 - 2.9 | C=N | 150 - 165 |
| CH₃ (propyl) | 1.0 - 1.3 | CH₂ (propyl) | 20 - 30 |
| OH (oxime) | 9.0 - 12.0 | CH₃ (propyl) | 10 - 15 |
| CH₃ (furan) | 12 - 18 |
Vibrational Frequency Calculations for IR and Raman Spectra
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental method for identifying functional groups and elucidating molecular structure. Theoretical calculations of vibrational frequencies can provide a detailed assignment of the observed spectral bands. rsc.org These calculations are typically performed using DFT methods, which can accurately predict the vibrational modes and their corresponding frequencies. rsc.orgresearchgate.net
The process begins with the optimization of the molecular geometry to a stationary point on the potential energy surface. Following this, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. mdpi.com The resulting frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. nih.gov
For this compound, the calculated IR and Raman spectra would be expected to show characteristic bands for the furan ring, the C=N-OH group, and the alkyl substituents. Key vibrational modes would include:
O-H stretching of the hydroxyl group, typically appearing as a broad band in the high-frequency region of the IR spectrum.
C-H stretching from the furan ring, methyl, and propyl groups.
C=N stretching of the oxime group, a characteristic band for this functional group.
Furan ring stretching and bending modes, which are indicative of the heterocyclic core.
C-O stretching within the furan ring.
N-O stretching of the oxime group.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are estimated frequency ranges based on computational studies of analogous compounds and are typically scaled.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| O-H stretch | 3200 - 3600 | Strong, Broad | Weak |
| C-H stretch (furan) | 3100 - 3150 | Medium | Strong |
| C-H stretch (alkyl) | 2850 - 3000 | Strong | Strong |
| C=N stretch | 1620 - 1680 | Medium | Medium-Strong |
| C=C stretch (furan) | 1500 - 1600 | Strong | Strong |
| C-O-C stretch (furan) | 1000 - 1250 | Strong | Medium |
| N-O stretch | 900 - 960 | Medium-Strong | Weak |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. psu.edu For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can be employed to explore its conformational space and identify the most stable conformers. nih.govfrontiersin.org
An MD simulation numerically solves Newton's equations of motion for a system of atoms, resulting in a trajectory that describes the positions and velocities of the atoms over time. youtube.com The forces between atoms are calculated using a molecular mechanics force field. The choice of force field is critical for the accuracy of the simulation.
To thoroughly explore the conformational landscape, enhanced sampling techniques such as Replica Exchange Molecular Dynamics (REMD) or Simulated Tempering (ST) may be utilized. biorxiv.org These methods help the system overcome high energy barriers, allowing for a more comprehensive sampling of the possible conformations.
For this compound, MD simulations could provide valuable insights into:
Rotational barriers: The energy barriers associated with rotation around the single bonds, such as the bond connecting the furan ring to the propylidene group and the C-N and N-O bonds of the oxime moiety.
Preferred conformations: The simulations can identify the lowest energy (most stable) three-dimensional structures of the molecule. This is particularly important for understanding its potential interactions with biological targets.
Solvent effects: By performing the simulations in a solvent box (e.g., water), the influence of the solvent on the conformational preferences of the molecule can be investigated.
The results from MD simulations can be analyzed to generate Ramachandran-like plots for key dihedral angles, providing a visual representation of the accessible conformational space. The relative populations of different conformers can also be estimated from the simulation trajectories, offering a statistical view of the molecule's dynamic behavior.
Chemical Transformations and Reactivity Studies of N 1 5 Methylfuran 2 Yl Propylidene Hydroxylamine
Reactions Characteristic of Oximes
The C=N double bond and the N-OH group of the oxime functionality are the primary sites of reactivity, allowing for transformations into amines, amides, and the parent ketone.
Reduction Reactions to Form Amines
The reduction of oximes is a standard method for the synthesis of primary amines. For N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine, this transformation involves the reduction of the carbon-nitrogen double bond and the cleavage of the nitrogen-oxygen bond to yield 1-(5-methylfuran-2-yl)propan-1-amine. A variety of reducing agents can accomplish this, ranging from catalytic hydrogenation to metal hydrides. The choice of reagent can influence the reaction conditions and outcomes. nsf.gov
Catalytic hydrogenation, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere, is an effective method. Alternatively, strong reducing agents such as lithium aluminum hydride (LiAlH₄) can readily reduce the oxime to the corresponding amine. masterorganicchemistry.com Milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically less effective for oxime reduction unless activators are present.
| Reagent | Typical Conditions | Product |
|---|---|---|
| H₂, Pd/C or Raney Ni | Methanol (B129727) or Ethanol, RT-50°C, 1-50 atm H₂ | 1-(5-methylfuran-2-yl)propan-1-amine |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by aqueous workup | 1-(5-methylfuran-2-yl)propan-1-amine |
| Sodium Cyanoborohydride (NaBH₃CN) | Acidic media (e.g., HCl) | N-[1-(5-methylfuran-2-yl)propyl]hydroxylamine |
| Samarium Diiodide (SmI₂) | THF, often with an alcohol proton source | 1-(5-methylfuran-2-yl)propan-1-amine |
Beckmann Rearrangement and Related Rearrangements
The Beckmann rearrangement is a classic acid-catalyzed reaction of ketoximes that converts them into N-substituted amides. wikipedia.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). organic-chemistry.org This is followed by a stereospecific 1,2-migration of the alkyl or aryl group that is anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org
For this compound, two geometric isomers (E and Z) are possible, which will dictate the structure of the resulting amide.
If the ethyl group is anti to the hydroxyl group, it will migrate to the nitrogen atom, yielding N-(5-methylfuran-2-yl)propanamide .
If the 5-methylfuryl group is anti to the hydroxyl group, its migration will result in the formation of N-ethyl-5-methylfuran-2-carboxamide .
A variety of acidic catalysts can promote this rearrangement, including strong Brønsted acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids and other reagents like phosphorus pentachloride (PCl₅) and tosyl chloride (TsCl). wikipedia.org The choice of catalyst and reaction conditions can be crucial, as side reactions like fragmentation may compete with the rearrangement. wikipedia.org
| Migrating Group (Anti to -OH) | Amide Product | Potential Catalysts |
|---|---|---|
| Ethyl Group | N-(5-methylfuran-2-yl)propanamide | H₂SO₄, PCl₅, TsCl, PPA, Cyanuric Chloride/ZnCl₂ |
| 5-Methylfuryl Group | N-ethyl-5-methylfuran-2-carboxamide |
Hydrolysis Pathways and Kinetics
Oximes can be hydrolyzed back to their parent ketone or aldehyde and hydroxylamine (B1172632), a reaction that is typically catalyzed by acid. Under aqueous acidic conditions, this compound is expected to revert to 1-(5-methylfuran-2-yl)propan-1-one and hydroxylamine.
However, a significant competing pathway involves the hydrolysis of the furan (B31954) ring itself. Furan and its derivatives are known to be sensitive to strong acids, undergoing ring-opening reactions. Studies have shown that 2,5-dialkylfurans can be hydrolyzed under acidic conditions to yield 1,4-dicarbonyl compounds. This suggests that under the conditions required for oxime hydrolysis, this compound could also undergo cleavage of the furan ring to form a linear diketo-oxime or further breakdown products. The kinetics of these competing pathways would depend on factors such as acid concentration, temperature, and the specific acid used.
| Reaction Pathway | Functional Group Involved | Products | Typical Conditions |
|---|---|---|---|
| Oxime Hydrolysis | C=N-OH | 1-(5-methylfuran-2-yl)propan-1-one + Hydroxylamine | Aqueous acid (e.g., dil. HCl) |
| Furan Ring Opening | Furan Ring | Linear 1,4-dicarbonyl compounds | Aqueous acid, potentially stronger conditions |
Reactivity of the Furan Ring System
The 5-methylfuran-2-yl moiety is an electron-rich aromatic system, making it significantly more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. chemicalbook.com Its reactivity is also characterized by its ability to act as a diene in cycloaddition reactions.
Electrophilic Aromatic Substitution Reactions
The furan ring is highly activated towards electrophilic attack. The oxygen atom's lone pairs and the methyl group at the C5 position both donate electron density into the ring, increasing its nucleophilicity. Electrophilic substitution on furan preferentially occurs at the C2 (or α) position, as the carbocation intermediate formed by attack at this position is better stabilized by resonance (three resonance structures) compared to attack at the C3 (or β) position (two resonance structures). quora.com
In this compound, the C2 and C5 positions are already substituted. The remaining C3 and C4 positions are available for substitution. The directing effects of the existing substituents will determine the regiochemical outcome:
The propylidenehydroxylamine group at C2 is an alkyl-type, electron-donating group that directs incoming electrophiles to the C3 position.
The methyl group at C5 is also an activating group, directing electrophiles to the C4 position.
Therefore, a mixture of C3 and C4 substituted products is expected, with the precise ratio depending on the steric bulk of the electrophile and the specific reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. mnstate.eduyoutube.com
| Reaction | Typical Reagents | Predicted Major Products |
|---|---|---|
| Nitration | HNO₃/CH₃COOH or Acetyl Nitrate | 3-Nitro and 4-Nitro substituted derivatives |
| Halogenation | Br₂ in Dioxane or Cl₂ | 3-Bromo/Chloro and 4-Bromo/Chloro substituted derivatives |
| Friedel-Crafts Acylation | Ac₂O / SnCl₄ or BF₃·OEt₂ (mild conditions) | 3-Acetyl and 4-Acetyl substituted derivatives |
Diels-Alder Cycloaddition Reactions (if applicable)
The aromaticity of furan is less pronounced than that of benzene, allowing it to function as a diene in [4+2] Diels-Alder cycloaddition reactions. rsc.orgmdpi.com This reaction typically occurs with electron-deficient dienophiles, such as maleic anhydride (B1165640) or N-substituted maleimides, to form a 7-oxabicyclo[2.2.1]heptene adduct. tudelft.nl The reaction is often reversible, and the position of the equilibrium is sensitive to temperature and pressure. tudelft.nl
The presence of electron-donating groups on the furan ring, such as the methyl and alkyl-oxime substituents in this compound, generally increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. rsc.org This enhances its reactivity towards electron-poor dienophiles in a normal-electron-demand Diels-Alder reaction. Therefore, it is plausible that this compound could undergo cycloaddition. The reaction would likely yield a mixture of endo and exo diastereomers, with the endo product often favored kinetically under mild conditions.
| Reactants | Reaction Type | Expected Product Structure |
|---|---|---|
| This compound + Maleic Anhydride | [4+2] Cycloaddition | 7-oxabicyclo[2.2.1]heptene derivative |
Hydrogenation and Ring Opening Reactions
The presence of both a C=N double bond and an aromatic furan ring makes this compound susceptible to hydrogenation under various catalytic conditions. The selectivity of the reduction is highly dependent on the chosen catalyst and reaction parameters. Concurrently, the furan ring is prone to cleavage under acidic or certain reductive conditions.
Hydrogenation: Catalytic hydrogenation can target either the oxime's C=N bond or the furan ring.
Hydrogenation of the Oxime Moiety: The reduction of the C=N bond is a primary pathway to synthesize the corresponding hydroxylamine. However, a significant challenge in oxime hydrogenation is preventing the subsequent reductive cleavage of the N-O bond, which leads to the formation of a primary amine as an undesired byproduct. mdpi.com Specialized catalyst systems, such as certain chiral iridium(III) complexes, have been developed to selectively hydrogenate the C=N bond to yield chiral hydroxylamines while minimizing N-O bond scission. mdpi.com
Hydrogenation of the Furan Ring: The furan ring can be reduced to a tetrahydrofuran (B95107) (THF) ring, a reaction typically achieved using catalysts like palladium, platinum, or nickel. rsc.orgrsc.orgmdpi.com Density functional theory (DFT) studies on furan hydrogenation over a Pd(111) surface suggest a sequential hydrogenation of the carbon atoms. rsc.orgresearchgate.net The selectivity between furan ring hydrogenation and hydrogenolysis of the side chain depends on factors such as catalyst choice, support material, and temperature. rsc.orgnih.govresearchgate.net For instance, palladium catalysts are often effective for furan ring saturation at lower temperatures. rsc.org
Ring Opening Reactions: The furan ring is susceptible to cleavage, particularly under acidic conditions, transforming the heterocyclic structure into a linear aliphatic compound.
Acid-Catalyzed Ring Opening: The 5-methylfuran moiety can undergo an acid-catalyzed retro-Paal-Knorr reaction. nih.gov Studies on similar 5-methylfuran derivatives show that in the presence of a strong acid like trifluoroacetic acid (TFA), the ring is cleanly hydrolyzed to the corresponding 2,5-dioxopentanyl (2,5-DOP) derivative. nih.gov The methyl group at the 5-position enhances the stability of the carbocation intermediate, facilitating this efficient hydrolysis. nih.gov Mechanistic investigations using DFT have elucidated the process, which begins with the rate-limiting protonation of the furan ring, preferentially at the α-carbon. researchgate.netacs.org This is followed by a nucleophilic attack from a solvent molecule (e.g., water) and subsequent protonation of the ring oxygen, which initiates the final ring-opening step. researchgate.netacs.org
Reductive Ring Opening: During catalytic hydrogenation, particularly at higher temperatures or with specific catalysts, ring opening can compete with ring saturation. This process, known as hydrogenolysis, can lead to the formation of various linear alcohols and alkanes. DFT studies indicate that upon the initial hydrogenation of one double bond in the furan ring, the barrier to ring opening is significantly lowered. rsc.org
| Reaction Type | Typical Conditions | Primary Product Structure | Product Name | Reference |
|---|---|---|---|---|
| Selective Oxime Hydrogenation | H₂, Chiral Iridium Catalyst, Acidic Additive | ![]() | N-[1-(5-methylfuran-2-yl)propyl]hydroxylamine | mdpi.com |
| Furan Ring Hydrogenation | H₂, Pd/C, Low Temperature | ![]() | N-[1-(5-methyltetrahydrofuran-2-yl)propylidene]hydroxylamine | rsc.orgrsc.org |
| Exhaustive Hydrogenation | H₂, Ni or Pt/C, High Pressure/Temp. | ![]() | 1-(5-methyltetrahydrofuran-2-yl)propan-1-amine | mdpi.comnih.gov |
| Acid-Catalyzed Ring Opening | Aqueous Acid (e.g., HCl, TFA) | ![]() | N-(1,4-dioxoheptan-2-ylidene)hydroxylamine | nih.govrsc.org |
Derivatization and Functionalization Strategies
The structure of this compound allows for derivatization at several key positions, enabling the synthesis of a diverse library of related compounds.
The acidic proton of the oxime's hydroxyl group can be readily substituted, leading to the formation of oxime ethers. This O-alkylation or O-arylation is a common and versatile reaction for oximes. organic-chemistry.org The reaction typically involves deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) followed by nucleophilic substitution with an alkyl or aryl halide. This strategy provides access to a wide range of derivatives with modified steric and electronic properties, which can be valuable for tuning biological activity or synthetic utility. researchgate.net Palladium-catalyzed methods have also been developed for the O-arylation of hydroxylamine equivalents, broadening the scope to include aryl chlorides, bromides, and iodides.
Functionalization of the propylidene chain, specifically at the α-carbon (the methylene (B1212753) group adjacent to the C=N bond), represents a potential but less explored avenue for derivatization. In principle, this position could be functionalized via deprotonation to form a carbanionic intermediate, followed by reaction with an electrophile. However, the acidity of the N-OH proton is significantly higher than that of the α-C-H protons, meaning that the oxime proton would be removed preferentially. Protection of the hydroxyl group as an oxime ether would be a necessary prerequisite to facilitate α-deprotonation. Following protection, treatment with a strong base could generate an aza-enolate equivalent, which could then react with various electrophiles (e.g., alkyl halides, aldehydes) to introduce new substituents on the propylidene chain. This approach is analogous to the well-established α-functionalization of ketones and imines. chemrxiv.org
The prochiral nature of the C=N bond in this compound presents an opportunity to introduce a new stereocenter via asymmetric synthesis. The most direct method is the stereoselective hydrogenation of the oxime. Research has demonstrated that chiral cyclometalated iridium(III) catalysts can facilitate the asymmetric hydrogenation of oximes to produce chiral hydroxylamines with high enantioselectivity. mdpi.com DFT studies have shown that this transformation proceeds through a catalytic cycle involving dihydrogen activation and subsequent hydride transfer, with the latter being the chirality-determining step. mdpi.com The use of chiral ligands on the metal center creates a chiral environment that directs the hydride attack to one face of the protonated oxime substrate, leading to the preferential formation of one enantiomer. mdpi.com Such methods have been successfully applied to synthesize chiral intermediates for pharmaceuticals. nih.gov
| Strategy | Reagents | Product Class | Key Transformation | Reference |
|---|---|---|---|---|
| O-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Oxime Ethers | Formation of N-O-R bond | organic-chemistry.org |
| α-Functionalization (hypothetical) | 1. O-Protection 2. Strong Base (e.g., LDA) 3. Electrophile (E+) | α-Substituted Oximes | Formation of α-C-E bond | chemrxiv.org |
| Asymmetric Hydrogenation | H₂, Chiral Ir-Catalyst | Chiral Hydroxylamines | Stereoselective formation of C-N bond | mdpi.com |
Mechanistic Studies of Novel Reactions Involving the Compound
Understanding the reaction mechanisms is crucial for controlling product selectivity and developing novel transformations. For this compound, mechanistic studies, particularly using computational methods like Density Functional Theory (DFT), have provided significant insights into its reactivity.
Mechanism of Asymmetric Hydrogenation: DFT calculations have been instrumental in elucidating the origin of stereoselectivity in the iridium-catalyzed asymmetric hydrogenation of oximes. mdpi.com The proposed catalytic cycle involves:
Dihydrogen Activation: The iridium catalyst reacts with H₂ to form a dihydride species.
Hydride Transfer: The oxime substrate, protonated under acidic conditions, coordinates to the complex. The reaction proceeds via a hydride transfer from the metal to the iminyl carbon. This step is identified as the chirality-determining step.
The calculations reveal that non-covalent interactions between the substrate, catalyst, and counterions stabilize the transition state. The chiral ligands create distinct energy barriers for the pathways leading to the R and S enantiomers, with the lower energy pathway being dominant and thus determining the product's stereochemistry. mdpi.com
Mechanism of Furan Ring Opening: The acid-catalyzed hydrolysis of the furan ring has also been examined through computational studies. researchgate.netrsc.org The mechanism is understood to proceed as follows:
Protonation: An acidic proton from the solution protonates the furan ring. This step is rate-limiting, and protonation at the α-carbon (C2 position) is energetically favored over protonation at the β-carbon. researchgate.netacs.org
Nucleophilic Attack: A water molecule attacks the protonated, and now activated, furan ring, forming a dihydro-furanol intermediate.
Ring Cleavage: Subsequent protonation of the endocyclic oxygen atom facilitates the cleavage of the C-O bond, leading to the formation of the final linear 1,4-dicarbonyl compound. researchgate.net
These mechanistic insights are vital for predicting the stability of the compound under various conditions and for designing new synthetic routes that either preserve or intentionally transform the furan moiety.
Advanced Analytical Methodologies for N 1 5 Methylfuran 2 Yl Propylidene Hydroxylamine
Chromatographic Separations and Purity Assessment
Chromatographic techniques are fundamental for separating N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine from impurities, starting materials, and byproducts. The selection of a specific method is contingent on the physicochemical properties of the compound and the analytical objectives.
Development of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. Due to the compound's polarity and the presence of a UV-absorbing furan (B31954) ring, reversed-phase HPLC with UV detection is the most common approach.
Method development focuses on optimizing the separation of the target compound from potential impurities. Key parameters include the choice of stationary phase, mobile phase composition, and detector wavelength. A C18 column is often selected for its hydrophobic properties, providing good retention for the furan moiety. The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient mode to achieve optimal resolution. asianjpr.com Detection is generally performed at a wavelength where the furan ring exhibits maximum absorbance, typically around 250-280 nm. asianjpr.com For compounds like hydroxylamines that may lack a strong chromophore, a derivatization step can be employed to enhance detectability, though the furan ring in the target molecule makes this unnecessary for routine purity analysis. researchgate.netnih.gov
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8.5 min |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is the preferred method for analyzing volatile impurities or potential degradation products of this compound. The thermal lability of the oxime functional group requires careful optimization of the injector temperature to prevent on-column degradation. Analysis typically focuses on identifying residual starting materials like 5-methyl-2-propionylfuran or volatile furan derivatives that may form during synthesis or storage. mdpi.comresearchgate.net
The method often employs a non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), which separates compounds based on their boiling points and polarity. mdpi.comacs.org A programmed temperature ramp is used to elute a wide range of volatile compounds. acs.org
Table 2: Typical GC-MS Conditions for Volatile Impurity Profiling
| Parameter | Condition |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 250 °C (Split mode, 20:1) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-400 amu |
Chiral Chromatography for Enantiomeric Purity Determination
The this compound molecule possesses a C=N double bond, giving rise to geometric isomers (E/Z isomers), which are a form of diastereomers. Chiral chromatography can be adapted to separate these isomers. The separation relies on the differential interaction of the isomers with a chiral stationary phase (CSP).
For furan derivatives, CSPs based on derivatized cyclodextrins have proven effective in reversed-phase mode. nih.gov The choice of mobile phase, often a mixture of a buffer and an organic modifier, and column temperature are critical for achieving enantiomeric or geometric resolution. The distinct spatial arrangement of the hydroxyl group relative to the furan ring in the E and Z isomers allows for selective interactions with the chiral selector, resulting in different retention times. nih.govmdpi.com
Table 3: Example Chiral HPLC Separation Data for E/Z Isomers
| Isomer | Retention Time (min) | Resolution (Rs) |
| Z-isomer | 12.4 | - |
| E-isomer | 14.1 | 1.8 |
Conditions: Hydroxypropyl-β-cyclodextrin column; Mobile Phase: 40% Methanol / 60% Water; Flow Rate: 0.8 mL/min.
Quantitative Analysis Techniques
Accurate quantification of this compound is crucial for various applications. Spectrophotometric and titrimetric methods offer reliable means for determining concentration and quantifying specific functional groups.
Spectrophotometric Methods for Concentration Determination
UV-Visible spectrophotometry provides a straightforward and rapid method for determining the concentration of pure this compound in solution. The method leverages the strong UV absorbance of the furan ring. dss.go.thnih.gov A calibration curve is constructed by measuring the absorbance of several standards of known concentration at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration.
For more complex mixtures where other components may interfere with direct UV measurement, a colorimetric approach targeting the hydroxylamine (B1172632) group can be used. This often involves the oxidation of the hydroxylamine to a nitrite, which then participates in a highly sensitive color-forming diazo coupling reaction. nih.govanalis.com.my The intensity of the resulting color is measured and correlated to the concentration of the original compound.
Table 4: Representative Calibration Data for UV Spectrophotometric Analysis
| Concentration (mg/L) | Absorbance at 265 nm |
| 2.0 | 0.152 |
| 4.0 | 0.301 |
| 6.0 | 0.455 |
| 8.0 | 0.603 |
| 10.0 | 0.751 |
Resulting in a Beer's Law correlation coefficient (R²) > 0.999.
Titrimetric Analysis for Functional Group Quantification
Titrimetric analysis can be employed to quantify the oxime functional group in this compound. One common approach involves the acid-catalyzed hydrolysis of the oxime back to the corresponding ketone (5-methyl-2-propionylfuran) and hydroxylamine hydrochloride. wikipedia.org
The liberated hydroxylamine can then be quantified. A well-established method is the titration of hydroxylamine with a standard solution of a base. Alternatively, an oximation titration method can be adapted. This involves reacting the sample with a known excess of an acid to drive the hydrolysis, followed by a back-titration of the unconsumed acid with a standardized base. nih.govosti.gov The amount of acid consumed corresponds directly to the amount of the oxime present. The endpoint is typically determined potentiometrically or with a suitable color indicator. nih.gov
Table 5: Sample Data from a Back-Titration for Oxime Quantification
| Sample | Initial HCl (mmol) | Titrant (NaOH) Volume (mL) | Unreacted HCl (mmol) | Oxime Content (mmol) |
| Blank | 1.000 | 20.05 | 1.000 | - |
| Sample 1 | 1.000 | 14.52 | 0.724 | 0.276 |
| Sample 2 | 1.000 | 14.48 | 0.722 | 0.278 |
Titrant: 0.05 M NaOH
Hyphenated Techniques for Complex Mixture Analysis
The analysis of complex mixtures containing this compound and its related substances necessitates the use of advanced hyphenated analytical techniques. These methods provide the requisite selectivity and sensitivity to separate, identify, and quantify the target analyte in the presence of starting materials, intermediates, byproducts, and degradation products. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the comprehensive characterization of this compound in various matrices.
GC-MS for Reaction Mixture Profiling
Gas chromatography coupled with mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds, making it well-suited for monitoring the synthesis of this compound. By separating the components of a reaction mixture in the gas phase before their detection by mass spectrometry, GC-MS allows for the detailed profiling of reactants, products, and byproducts.
The successful GC-MS analysis of furan derivatives often employs a capillary column, such as a HP-5MS, which provides high-resolution separation. mdpi.comdntb.gov.uanih.gov For the analysis of a reaction mixture containing this compound, a temperature-programmed separation would be essential to resolve compounds with a range of volatilities. The mass spectrometer, operating in electron ionization (EI) mode, provides characteristic fragmentation patterns that aid in the structural elucidation of the separated components.
A typical GC-MS analysis of a synthesis reaction for this compound would involve monitoring the consumption of starting materials like 5-methyl-2-propionylfuran and hydroxylamine, and the formation of the desired oxime product. Additionally, the technique can identify and semi-quantify byproducts that may arise from side reactions.
Detailed Research Findings:
In a hypothetical reaction monitoring experiment, aliquots of the reaction mixture are withdrawn at various time points, quenched, and extracted with a suitable organic solvent. The organic extracts are then directly injected into the GC-MS system. The resulting chromatograms can be used to track the progress of the reaction. The identification of each component is achieved by comparing its retention time and mass spectrum with that of a known reference standard or by interpretation of the fragmentation pattern.
Below is an interactive data table representing a plausible GC-MS profile of a reaction mixture for the synthesis of this compound.
| Retention Time (min) | Compound Name | Key Mass Fragments (m/z) | Relative Abundance (%) at t=2h |
|---|---|---|---|
| 4.5 | 5-methylfuran-2-carbaldehyde | 110, 109, 81, 53 | 1.2 |
| 6.2 | 5-methyl-2-propionylfuran | 138, 123, 95, 67 | 25.8 |
| 8.9 | This compound | 153, 138, 122, 94 | 68.5 |
| 10.1 | Dimerized byproduct | 274, 259, 151 | 4.5 |
LC-MS for Trace Analysis and Impurity Identification
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile, polar, and thermally labile compounds, including the trace-level determination of impurities in this compound. resolvemass.ca The combination of high-performance liquid chromatography (HPLC) for separation and mass spectrometry for detection provides exceptional sensitivity and specificity. resolvemass.ca This is particularly crucial for identifying and quantifying potentially genotoxic impurities that may be present at very low concentrations. chromatographyonline.comresearchgate.netresearchgate.net
For the analysis of this compound and its impurities, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase gradient of water and acetonitrile with a small amount of formic acid to facilitate ionization. The eluent from the HPLC is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion.
LC-MS can be used to develop a comprehensive impurity profile of the final product. chimia.ch By employing high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, it is possible to determine the elemental composition of unknown impurities, which is a critical step in their structural elucidation. Tandem mass spectrometry (MS/MS) can further provide structural information through controlled fragmentation of the parent ions. researchgate.net
Detailed Research Findings:
A study focused on the impurity profile of a batch of this compound could reveal several trace-level impurities. These may include unreacted starting materials, isomers, degradation products formed during synthesis or storage, and byproducts from side reactions. The high sensitivity of LC-MS allows for the detection of these impurities at levels far below what is achievable with other techniques. nih.govrsc.org
The following interactive data table illustrates a hypothetical impurity profile for this compound as determined by LC-MS.
| Retention Time (min) | Proposed Impurity | Observed [M+H]⁺ (m/z) | Concentration (ppm) |
|---|---|---|---|
| 3.8 | Hydroxylamine | 34.0287 | 5 |
| 5.1 | 5-methyl-2-propionylfuran | 139.0753 | 50 |
| 7.4 | This compound (E-isomer) | 154.0863 | Major Peak |
| 8.2 | This compound (Z-isomer) | 154.0863 | 150 |
| 9.5 | Oxidation byproduct | 168.0655 | 25 |
Applications As a Versatile Synthetic Building Block and Chemical Intermediate
Precursor for the Synthesis of Novel Furan-Containing Organic Compounds
The furan (B31954) nucleus is a key structural motif in many biologically active compounds and functional materials. N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine serves as a readily available starting material for the elaboration of this core structure.
The synthesis of analogue series is a cornerstone of medicinal chemistry and materials science, allowing for the systematic exploration of structure-activity relationships. This compound is an ideal precursor for generating such series. The hydroxylamine (B1172632) functionality can undergo a variety of chemical transformations, including N-alkylation, N-acylation, and reactions with electrophiles, to introduce diverse substituents. Furthermore, the furan ring itself can be modified through electrophilic substitution or cycloaddition reactions, enabling the creation of a broad spectrum of analogues with tailored electronic and steric properties.
While specific examples centered on this compound are not extensively documented, the general principle is well-established for furan-containing compounds. For instance, the synthesis of various N-substituted-5-(hydroxymethyl)-2-furfuryl amines has been achieved through the reductive amination of 5-hydroxymethylfurfural, demonstrating the versatility of the furan scaffold in generating diverse molecular structures. researchgate.net
Table 1: Potential Reactions for Analogue Synthesis
| Reaction Type | Reagent/Condition | Potential Product Class |
| N-Alkylation | Alkyl halide, base | N-alkoxy imines |
| N-Acylation | Acyl chloride, base | N-acyloxy imines |
| Cycloaddition | Dienophile, heat or catalyst | Bicyclic furan derivatives |
| Electrophilic Substitution | Nitrating or halogenating agent | Substituted furan rings |
The furan moiety within this compound can participate in various carbon-carbon bond-forming reactions, facilitating its incorporation into more intricate molecular frameworks. The oxime functionality also provides a handle for further synthetic manipulations, such as Beckmann rearrangements to yield amides or reduction to primary amines. These transformations open avenues for the construction of complex natural product-like scaffolds and other high-value chemical entities. The synthesis of novel chalcone compounds from furan-based precursors highlights the utility of these building blocks in creating larger, conjugated systems. mdpi.com
Role in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds for screening in drug discovery and materials science. The structural features of this compound make it a suitable candidate for use in combinatorial library generation.
The reactivity of the hydroxylamine group allows for its straightforward functionalization under mild conditions, which is a prerequisite for high-throughput synthesis. Parallel synthesis techniques can be employed to react this compound with a library of building blocks, such as carboxylic acids or alkylating agents, in a multi-well plate format. This approach can efficiently generate a large library of derivatives. The application of templated ligation on 96-well plates in related systems demonstrates the feasibility of adapting such chemistries to high-throughput formats. researchgate.net
The furan ring can serve as a central scaffold from which to project a variety of substituents in a defined three-dimensional arrangement. By systematically varying the substituents on both the furan ring and the hydroxylamine nitrogen, a library of compounds with significant structural diversity can be created. This diversity is crucial for exploring a wide range of chemical space in the search for new bioactive molecules or materials with desired properties. The synthesis of metal complexes based on Schiff bases derived from furan compounds illustrates how this core can be used to generate diverse coordination compounds. researchgate.net
Table 2: Example of a Combinatorial Library Design
| Scaffold | R1 (from Carboxylic Acids) | R2 (from Alkyl Halides) |
| This compound | Acetyl, Benzoyl, etc. | Methyl, Ethyl, Benzyl, etc. |
Potential in Materials Science Research
The furan ring is a component of various conjugated polymers and organic materials with interesting electronic and optical properties. The ability to functionalize this compound suggests its potential as a monomer or precursor for the synthesis of novel functional materials. For example, polymerization through the furan ring or incorporation into larger conjugated systems could lead to new materials for applications in organic electronics, sensors, or coatings. The development of bio-orthogonal ligation strategies on glass and plastic surfaces using furan derivatives points to the potential for creating functionalized surfaces and materials. researchgate.netnih.gov
Precursor for Polymer Synthesis (e.g., Oxime-based Polymers, Furan-containing Polymers)
The presence of both a furan ring and an oxime functional group in this compound makes it a promising candidate as a monomer or precursor for the synthesis of specialized polymers. Furan-based polymers are of increasing interest due to their derivation from renewable resources and their unique material properties. researchgate.netbohrium.com Similarly, oxime-containing polymers have been explored for their dynamic covalent properties and potential in self-healing materials and drug delivery systems.
While direct polymerization of this compound is not extensively documented, its structural motifs are found in polymers with notable properties. For instance, poly(oxime-urethane)s have been synthesized from a related biobased compound, 2,5-diformylfuran dioxime. acs.org These polymers exhibit good mechanical and thermal properties, and importantly, the incorporation of the oxime ester bonds confers excellent antimicrobial properties. acs.org This suggests that polymers derived from this compound could also possess inherent antimicrobial activity.
The furan ring in the compound can be utilized in the formation of thermosetting polymers. Furan-based building blocks are known to produce thermosets with high density, high Young's modulus, and high char yield, making them suitable for high-performance applications. digitellinc.com
Below is a table summarizing the potential polymer types that could be synthesized using this compound as a precursor, based on the reactivity of its functional groups.
| Polymer Type | Potential Synthetic Route | Key Properties |
| Oxime-based Polymers | Polycondensation of the hydroxylamine group with other monomers. | Dynamic covalent bonds, potential for self-healing, antimicrobial activity. |
| Furan-containing Polymers | Ring-opening polymerization of the furan ring, Diels-Alder polymerization. | High thermal stability, derivation from renewable resources, tunable mechanical properties. |
| Poly(oxime-ethers/esters) | Etherification or esterification of the oxime's hydroxyl group. | Enhanced solubility, modified thermal properties. |
Development of Advanced Functional Materials
The structural features of this compound suggest its utility in the creation of advanced functional materials. The furan moiety, in particular, is a versatile component in materials science. Furan-containing compounds have been investigated for applications in organic electronics, sensors, and as components of responsive materials.
The oxime group can participate in "click chemistry" reactions, which are highly efficient and selective, making them ideal for the surface modification of materials and the synthesis of well-defined macromolecular architectures. The hydrolysis of the 5-methylfuran-2-yl group under acidic conditions can lead to a 2,5-dioxopentanyl moiety, which can be used in stable bio-orthogonal proximity-induced ligation reactions. nih.govresearchgate.net This chemistry has been applied in the formation of stable adducts in biological systems, suggesting a pathway to functional biomaterials.
Exploration in Catalysis and Ligand Design
The design of novel ligands for catalysis is a cornerstone of modern synthetic chemistry. The structure of this compound offers potential as a precursor for the synthesis of new ligands.
Use as a Chiral Ligand Precursor
While this compound itself is not chiral, it can serve as a starting material for the synthesis of chiral ligands. The furan ring can be functionalized to introduce chiral centers. The development of chiral ligands is crucial for enantioselective catalysis, which is of paramount importance in the pharmaceutical and fine chemical industries. Furan-based chiral ligands have been successfully employed in a variety of asymmetric transformations.
Catalytic Activity in Organic Transformations
There is growing interest in the catalytic activity of furan derivatives. frontiersin.org The furan ring can act as a coordinating moiety for metal catalysts, and the electronic properties of the ring can influence the catalytic activity. While the specific catalytic activity of this compound has not been detailed, related furan-oxime compounds have been studied for their coordination chemistry and potential catalytic applications. researchgate.net For example, titanosilicate catalysts have been used for the clean synthesis of furfural (B47365) oxime through liquid-phase ammoximation. researchgate.net
Agrochemical Research Applications
Furan derivatives have a long history of use in the agrochemical industry, exhibiting a wide range of biological activities. researchgate.net
Precursor for Agrochemical Active Ingredients
The furan nucleus is a common scaffold in a variety of fungicides, insecticides, and herbicides. The specific biological activity is often tuned by the nature and position of substituents on the furan ring. The presence of the oxime group in this compound provides an additional site for chemical modification, allowing for the synthesis of a library of derivatives for biological screening. The 5-methylfuran moiety is a known component in some flavor and fragrance compounds, and its derivatives are being explored for various applications. nih.govthegoodscentscompany.comtcichemicals.com
Role in Crop Protection Chemical Development
The exploration of novel and effective active ingredients is a constant necessity in the agrochemical industry to address challenges such as fungicide resistance and the need for more environmentally benign solutions. In this context, this compound serves as a valuable scaffold for the synthesis of potential new fungicides and other crop protection chemicals. The furan moiety itself is a core component of various biologically active compounds, and its derivatives have been investigated for a range of agrochemical applications researchgate.netderpharmachemica.com.
The true synthetic versatility of this compound lies in the chemical reactivity of its oxime group. Oximes are well-established precursors for a variety of functional groups and heterocyclic systems in organic synthesis researchgate.net. For instance, the oxygen atom of the oxime can be alkylated to form oxime ethers, a class of compounds known to exhibit significant fungicidal properties nih.gov.
Table 1: Potential Fungicidal Derivatives from this compound
| Derivative Class | General Structure | Potential Crop Protection Application |
| Oxime Ethers | CCC(=N-OR)C1=CC=C(O1)C | Fungicides |
| Isoxazolines | Complex heterocyclic structures | Fungicides, Herbicides, Insecticides |
| Other Nitrogen Heterocycles | Pyrroles, Imidazoles, etc. | Broad-spectrum Agrochemicals |
This table illustrates the potential classes of agrochemicals that can be synthesized from this compound and their general applications in crop protection.
Detailed research into the synthesis of novel agrochemicals has demonstrated that the modification of the oxime group can lead to compounds with potent biological activity. For example, the synthesis of various 1,2,4-triazole derivatives containing an oxime ether moiety has yielded compounds with broad-spectrum antifungal activities against several plant pathogens nih.gov. While these specific examples may not start from this compound, they establish a clear precedent for the fungicidal potential of molecules containing the oxime ether functional group.
The synthetic pathway to these potential agrochemicals would involve the reaction of this compound with various electrophiles to generate a library of derivatives. For instance, reaction with alkyl or benzyl halides in the presence of a base would yield the corresponding oxime ethers. The specific nature of the 'R' group introduced can be systematically varied to fine-tune the biological activity and physical properties of the final compound, a common strategy in modern agrochemical research.
Furthermore, the furan ring in this compound can also be a site for further chemical modification, although the reactivity of the oxime group is often exploited first. The combination of the furan scaffold with the versatile oxime functional group makes this compound a highly promising starting material for the discovery of new and effective crop protection solutions. The development of synthetic routes utilizing this intermediate could lead to a new generation of agrochemicals with novel modes of action, helping to manage resistance and improve crop yields.
Environmental Fate and Degradation Pathways
Photochemical Degradation Studies
The presence of both a furan (B31954) ring and an oxime functional group in N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine suggests a high potential for photochemical degradation through various pathways. The absorption of ultraviolet (UV) and visible light can trigger reactions involving both of these structural motifs.
UV-Vis Photolysis and Kinetics
While specific UV-Vis absorption data for this compound are not publicly available, it is anticipated to absorb UV radiation due to the conjugated system formed by the furan ring and the carbon-nitrogen double bond of the oxime. The kinetics of its photolysis are expected to be influenced by factors such as the wavelength of light, light intensity, and the presence of photosensitizers in the environment.
Atmospheric oxidation, particularly initiated by hydroxyl (•OH) radicals, is a primary route for the photochemical degradation of furans. Studies on furan and methyl-substituted furans have shown that the reaction is primarily driven by the addition of •OH radicals to the furan ring. acs.org This process is a significant factor in determining the atmospheric lifetime of such compounds.
Identification of Photodegradation Products
The photochemical degradation of this compound is likely to yield a complex mixture of products resulting from the degradation of both the furan ring and the oxime group.
The oxidation of the furan ring, initiated by photochemically generated reactive species like singlet oxygen or hydroxyl radicals, can lead to ring-opening. nih.govresearchgate.net This process can form unsaturated dicarbonyl compounds. acs.org
The oxime functionality can also undergo photochemical reactions. For instance, singlet state oximes have been shown to participate in aza Paternò-Büchi reactions with furans upon exposure to UV light. nsf.gov
Table 1: Potential Photodegradation Products of this compound
| Precursor Moiety | Degradation Pathway | Potential Product Class |
| Furan Ring | Oxidation and Ring Opening | Unsaturated dicarbonyls |
| Oxime Group | Photochemical Rearrangement | Isomeric compounds |
| Entire Molecule | Fragmentation | Smaller carbonyl compounds, nitrogen oxides |
Chemical Stability and Hydrolytic Degradation
The chemical stability of this compound, particularly its resistance to hydrolysis, is a key determinant of its persistence in aqueous environments.
pH-Dependent Stability Studies
The stability of the oxime linkage is known to be pH-dependent. Generally, oximes are susceptible to hydrolysis under acidic conditions. wikipedia.org Heating in the presence of inorganic acids can readily cleave the C=N-OH bond. wikipedia.org Therefore, it is expected that the degradation of this compound will be more rapid in acidic waters. The furan ring itself can also undergo acid-catalyzed ring opening in aqueous solutions. dntb.gov.ua
Product Identification from Hydrolysis
The primary products of the hydrolysis of this compound are expected to be the corresponding ketone and hydroxylamine (B1172632). wikipedia.orgorganic-chemistry.orgorganic-chemistry.org
Table 2: Expected Hydrolysis Products of this compound
| pH Condition | Primary Degradation Pathway | Expected Products |
| Acidic (pH < 7) | Oxime Hydrolysis, Furan Ring Opening | 1-(5-methylfuran-2-yl)propan-1-one, Hydroxylamine, Ring-opened furan derivatives |
| Neutral (pH = 7) | Slow Oxime Hydrolysis | 1-(5-methylfuran-2-yl)propan-1-one, Hydroxylamine |
| Basic (pH > 7) | Generally more stable | Minimal degradation |
Thermal Decomposition Pathways
The thermal decomposition of this compound is relevant in scenarios such as high-temperature industrial processes or incineration. The degradation pathways will be dictated by the relative thermal stability of the furan ring and the oxime-substituted side chain.
Studies on the thermal decomposition of furans with oxygenated substituents indicate that the nature of the substituent significantly influences the reaction pathways, which can include both molecular and radical-based mechanisms. ugent.beresearchgate.net The decomposition of the furan ring itself at very high temperatures (around 1600 K) is known to produce species such as acetylene, ketene, carbon monoxide, and propyne. nrel.govnih.govtib.eu However, at more moderate temperatures relevant to environmental conditions, the decomposition is likely to be initiated by the cleavage of the weaker bonds in the molecule.
The presence of the oxime group may also influence the thermal degradation profile. The thermal degradation of aromatic polymers containing heterocyclic rings provides some insight into the general stability of such structures, although direct analogies are limited. researchgate.netresearchgate.net
Table 3: Potential Thermal Decomposition Products of this compound
| Temperature Range | Potential Decomposition Pathway | Potential Products |
| Moderate | Cleavage of weaker bonds, initial side-chain degradation | Nitriles, smaller furan derivatives |
| High | Furan ring fragmentation | Acetylene, ketene, carbon monoxide, propyne, various radical species |
Conclusions and Future Research Directions
Summary of Key Research Findings and Methodological Advances
Direct and specific research findings on N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine are not extensively documented in publicly available scientific literature. However, its identity is established with a Chemical Abstracts Service (CAS) number of 133712-92-2. biosynth.comcymitquimica.com It is recognized as a versatile small molecule scaffold available for laboratory and research purposes. biosynth.comcymitquimica.com
Methodologically, the synthesis of this compound can be inferred from the well-established reaction of its corresponding ketone precursor, 1-(5-methylfuran-2-yl)propan-1-one, with hydroxylamine (B1172632). wikipedia.orgkhanacademy.org This condensation reaction is a standard and efficient method for the formation of ketoximes. wikipedia.orggoogle.com The precursor ketone, 1-(5-methylfuran-2-yl)propan-1-one, is a known compound with CAS number 10599-69-6, which makes the synthesis of the target hydroxylamine derivative accessible. synblock.com
The general class of furan (B31954) and thiophene (B33073) oximes has been the subject of reviews, highlighting their synthesis, reactions, and biological activities, which provides a basis for understanding the potential of this compound. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 133712-92-2 | biosynth.comcymitquimica.com |
| Molecular Formula | C₈H₁₁NO₂ | biosynth.com |
| Molecular Weight | 153.18 g/mol | biosynth.comcymitquimica.com |
| Description | Versatile small molecule scaffold | cymitquimica.com |
Identification of Unexplored Research Avenues
Given the limited specific research, numerous avenues remain to be explored for this compound.
Detailed Synthetic Optimization and Characterization: While the general synthetic route is known, studies optimizing reaction conditions, yields, and the isolation of E/Z isomers of the oxime are yet to be reported. nih.gov A thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would provide valuable structural data.
Reactivity Profiling: The reactivity of the furan ring in this specific molecule is an area ripe for investigation. Furans can undergo various transformations, including electrophilic substitution, cycloaddition reactions, and oxidative ring cleavage. pharmaguideline.comsemanticscholar.orgresearchgate.net Understanding how the propylidenehydroxylamine moiety influences the reactivity of the 5-methylfuran ring is a key unexplored area.
Chemical Transformations of the Oxime Group: The oxime functionality itself is a versatile synthetic handle. researchgate.net It can be reduced to amines, hydrolyzed back to the ketone, or undergo rearrangements like the Beckmann rearrangement. wikipedia.orgnih.gov Investigating these transformations for this compound could lead to the synthesis of novel furan-containing amines and amides.
Coordination Chemistry: The nitrogen and oxygen atoms of the hydroxylamine group make it a potential ligand for metal coordination. The synthesis and characterization of metal complexes of this compound could reveal interesting structural and catalytic properties.
Potential for Further Development of Novel Chemical Entities
The structure of this compound serves as a promising scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and materials science.
Medicinal Chemistry: Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lywisdomlib.orgnih.govresearchgate.net The oxime group is also present in some biologically active compounds and can influence the pharmacokinetic properties of a molecule. nih.govrsc.org Therefore, this compound and its derivatives represent a class of compounds that could be screened for various biological activities.
Agrochemicals: The furan nucleus is a component of some agrochemicals. Further derivatization of the title compound could lead to new candidates with potential herbicidal or insecticidal properties.
Materials Science: The planar furan ring and the potential for hydrogen bonding through the hydroxylamine group could be exploited in the design of organic materials with specific electronic or self-assembly properties.
Table 2: Potential Derivatizations and Corresponding Novel Entities
| Starting Material | Reagent/Reaction Type | Potential Novel Chemical Entity |
| This compound | Reduction (e.g., with Na/Hg or catalytic hydrogenation) | 1-(5-methylfuran-2-yl)propan-1-amine |
| This compound | Beckmann Rearrangement | N-(5-methylfuran-2-yl)propanamide and/or N-ethyl-5-methylfuran-2-carboxamide |
| This compound | O-Alkylation/Acylation | O-substituted oxime ethers/esters |
| This compound | Diels-Alder Reaction | Bicyclic adducts |
Broader Impact on Organic Synthesis and Chemical Sciences
The study of this compound and its derivatives can contribute to the broader fields of organic synthesis and chemical sciences in several ways.
Expansion of Chemical Space: The synthesis and characterization of new derivatives based on this scaffold will expand the known chemical space of furan-containing compounds, providing new building blocks for organic synthesis. acs.org
Development of Synthetic Methodologies: Research into the reactivity and transformations of this molecule could lead to the development of novel synthetic methodologies for the functionalization of furan rings and the manipulation of oxime groups.
Structure-Activity Relationship Studies: If biological activity is discovered, this molecule and its analogs can serve as a platform for structure-activity relationship (SAR) studies, providing insights into the chemical features required for a particular biological effect. This is a common practice in the development of furan-based therapeutic agents. semanticscholar.orgorientjchem.orgmdpi.com
Sustainable Chemistry: Furan derivatives can often be derived from biomass, making them attractive targets in the context of green and sustainable chemistry. frontiersin.orgnih.gov Research on compounds like this compound could contribute to the utilization of renewable feedstocks for the production of valuable chemicals.
Q & A
Q. What are the standard synthetic routes for N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via condensation reactions between hydroxylamine derivatives and carbonyl-containing precursors. For example, analogous structures (e.g., benzodioxole-imidazole hybrids) were prepared using Schiff base formation under reflux in ethanol, with yields optimized by controlling stoichiometry, temperature, and catalyst use (e.g., acetic acid) . Purity is validated via HPLC (>95%) and spectroscopic methods (NMR, IR) .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Spectroscopy : H/C NMR confirms proton environments and carbon frameworks, while IR identifies functional groups (e.g., C=N stretching at ~1615 cm) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry and intermolecular interactions. SHELXL (via SHELX suite) is widely used for refinement, leveraging high-resolution data to model bond lengths/angles and thermal parameters .
Advanced Research Questions
Q. How can discrepancies between computational models (e.g., DFT) and experimental crystallographic data be resolved?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict electronic properties and optimized geometries. Discrepancies in bond lengths or dihedral angles (e.g., <0.05 Å variance) may arise from crystal packing forces absent in gas-phase models. Hybrid approaches, incorporating solvent effects or dispersion corrections, improve agreement .
Q. What strategies are employed to assess the compound's bioactivity, such as antifungal potential?
- Molecular Docking : AutoDock/Vina simulates binding to fungal targets (e.g., CYP51 or chitin synthase), prioritizing compounds with low binding energies (<-7 kcal/mol) .
- In Vitro Assays : Antifungal activity is tested against Candida spp. or Aspergillus spp. via broth microdilution (MIC values), with positive controls (e.g., fluconazole) .
Q. How does molecular conformation influence intermolecular interactions in the solid state?
SC-XRD reveals non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that stabilize crystal packing. For example, imidazole rings in analogous compounds form N–H⋯O hydrogen bonds (2.8–3.1 Å), impacting solubility and stability .
Q. What role do substituents (e.g., 5-methylfuran) play in modulating electronic properties?
Furan rings contribute to electron delocalization, altering frontier molecular orbitals (HOMO-LUMO gaps). DFT analyses show methyl groups at C5 enhance lipophilicity, potentially improving membrane permeability in bioactive analogs .
Methodological Considerations
Q. How is purity validated, and what analytical challenges arise with trace impurities?
Purity is assessed via HPLC (C18 columns, UV detection) and GC-MS. Trace impurities (e.g., unreacted aldehydes) require gradient elution or derivatization. Quantification against certified reference materials ensures accuracy .
Q. What precautions are necessary for handling hygroscopic or light-sensitive derivatives?
Storage under inert atmospheres (argon) and amber glassware mitigate degradation. Thermogravimetric analysis (TGA) identifies decomposition thresholds (>150°C for similar hydroxylamines) .
Data Interpretation
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




